1-(3-Chlorophenyl)-3-(4-fluorophenyl)thiourea
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Overview
Description
3-(3-Chlorophenyl)-1-(4-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of a chlorophenyl group and a fluorophenyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-(4-fluorophenyl)thiourea typically involves the reaction of 3-chloroaniline with 4-fluoroaniline in the presence of thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired thiourea compound. The general reaction scheme is as follows:
Step 1: 3-Chloroaniline is reacted with thiophosgene to form 3-chlorophenyl isothiocyanate.
Step 2: 4-Fluoroaniline is then added to the reaction mixture, leading to the formation of 3-(3-chlorophenyl)-1-(4-fluorophenyl)thiourea.
The reaction conditions typically involve the use of an inert solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 3-(3-chlorophenyl)-1-(4-fluorophenyl)thiourea can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-(4-fluorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives on the aromatic rings.
Scientific Research Applications
3-(3-Chlorophenyl)-1-(4-fluorophenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-1-phenylthiourea
- 3-(4-Fluorophenyl)-1-phenylthiourea
- 3-(3-Chlorophenyl)-1-(4-chlorophenyl)thiourea
Uniqueness
3-(3-Chlorophenyl)-1-(4-fluorophenyl)thiourea is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C13H10ClFN2S |
---|---|
Molecular Weight |
280.75 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C13H10ClFN2S/c14-9-2-1-3-12(8-9)17-13(18)16-11-6-4-10(15)5-7-11/h1-8H,(H2,16,17,18) |
InChI Key |
ICJNFEMTSFWIKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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